![molecular formula C21H21N3O2 B5614691 4-(4-quinazolinylamino)phenyl cyclohexanecarboxylate](/img/structure/B5614691.png)
4-(4-quinazolinylamino)phenyl cyclohexanecarboxylate
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Overview
Description
Quinazoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of these compounds often involves greener, more efficient methods that reduce the use of toxic materials and improve yields.
Synthesis Analysis
An efficient, metal-free method for synthesizing quinazolinone derivatives involves cyclocondensation using tannic acid—a weakly acidic natural polyphenol—as a novel, inexpensive, greener catalyst. This method employs simple, non-toxic, and inexpensive catalysts, highlighting the importance of environmentally friendly approaches in chemical synthesis (Parthiban, 2022).
Molecular Structure Analysis
The structure of certain quinazoline derivatives has been confirmed through single crystal X-ray analysis, indicating specific crystal systems and space groups. This underscores the importance of structural analysis in understanding the molecular architecture and potential interactions of quinazoline derivatives (Dilebo et al., 2021).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including cyclocondensation and oxidative carbonylation, to produce a wide range of compounds with potential biological activities. These reactions highlight the versatility and reactivity of quinazoline derivatives in synthetic chemistry (Costa et al., 2004).
Physical Properties Analysis
The synthesis and study of quinazoline derivatives often involve examining their physical properties, such as fluorescence and quantum yields in different solvents. This analysis is crucial for understanding the potential applications of these compounds in optical materials and sensors (Moshkina et al., 2022).
Chemical Properties Analysis
The chemical properties of quinazoline derivatives, such as their reactivity in catalyst-free conditions and their antimicrobial activity, are areas of ongoing research. These studies contribute to the development of new compounds with significant biological activities (Kamal et al., 2015).
Mechanism of Action
While the specific mechanism of action for “4-(4-quinazolinylamino)phenyl cyclohexanecarboxylate” is not available, quinazoline derivatives are known to exhibit a wide range of pharmacological activities . For example, phenylephrine, an alpha-1 adrenergic agonist, mediates vasoconstriction and mydriasis depending on the route and location of administration .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(quinazolin-4-ylamino)phenyl] cyclohexanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-21(15-6-2-1-3-7-15)26-17-12-10-16(11-13-17)24-20-18-8-4-5-9-19(18)22-14-23-20/h4-5,8-15H,1-3,6-7H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYDEWBDLNZQHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC=C(C=C2)NC3=NC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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